(R)-2-Ethylpiperidine hydrochloride
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Overview
Description
®-2-Ethylpiperidine hydrochloride is a chiral compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethylpiperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-2-Ethylpiperidine, which can be obtained through the reduction of ®-2-Ethylpyridine.
Reduction: The reduction process often employs hydrogenation in the presence of a catalyst such as palladium on carbon under mild conditions.
Hydrochloride Formation: The resulting ®-2-Ethylpiperidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-2-Ethylpiperidine hydrochloride may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
®-2-Ethylpiperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrogen atom acts as a nucleophile.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: It can be reduced further to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include N-alkylated or N-acylated derivatives.
Oxidation Reactions: N-oxides are the primary products.
Reduction Reactions: Secondary amines are formed.
Scientific Research Applications
®-2-Ethylpiperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Ethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpiperidine hydrochloride
- 2-Propylpiperidine hydrochloride
- 2-Butylpiperidine hydrochloride
Uniqueness
®-2-Ethylpiperidine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The presence of the ethyl group at the 2-position also influences its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-ethylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEDNVOKYCDBFD-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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